molecular formula C15H16FN3O B7191498 N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide

N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B7191498
M. Wt: 273.30 g/mol
InChI Key: LIZDXCHPGNCDAB-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a fluoropyridine carboxamide moiety. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-19(2)14-6-4-3-5-11(14)9-18-15(20)13-8-7-12(16)10-17-13/h3-8,10H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZDXCHPGNCDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CNC(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(dimethylamino)benzyl chloride with 5-fluoropyridine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(dimethylamino)phenyl]methyl]-5-chloropyridine-2-carboxamide
  • N-[[2-(dimethylamino)phenyl]methyl]-5-bromopyridine-2-carboxamide
  • N-[[2-(dimethylamino)phenyl]methyl]-5-iodopyridine-2-carboxamide

Uniqueness

N-[[2-(dimethylamino)phenyl]methyl]-5-fluoropyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

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